1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative characterized by a 4-fluorophenylmethyl group at position 1, a 4-methylbenzenesulfonyl (tosyl) group at position 4, and a phenyl substituent at position 5.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylphenyl)sulfonyl-2-phenyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-16-7-13-20(14-8-16)31(29,30)23-21(18-5-3-2-4-6-18)26(24(28)22(23)27)15-17-9-11-19(25)12-10-17/h2-14,21,27H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKJXGLEZCDJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)CC4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrrole core.
Phenylation and Tosylation: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, and the tosyl group can be added via a tosylation reaction using tosyl chloride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The compound can be reduced to remove the tosyl group or to convert the carbonyl group back to a hydroxy group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or de-tosylated products.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs and their substituent effects are summarized below:
Key Observations:
Position 1 (R1): The target compound’s 4-fluorophenylmethyl group introduces steric bulk and electron-withdrawing effects. In contrast, analogs with 2-hydroxypropyl (23, 25) or dimethylaminoethyl (6) substituents exhibit increased hydrophilicity or basicity, respectively . Furan-2-ylmethyl (4) and 4-chlorophenyl (3) groups in analogs may alter π-π stacking interactions or metabolic stability .
Position 4 (R4): The 4-methylbenzenesulfonyl group in the target compound is a stronger electron-withdrawing substituent compared to 4-methylbenzoyl (23, 25) or 4-fluorobenzoyl (6). This likely enhances resistance to enzymatic degradation and influences dipole interactions .
Position 5 (R5): The phenyl group in the target compound contrasts with electron-deficient (e.g., 4-trifluoromethoxy-phenyl in 23) or heteroaromatic (thiophen-2-yl in 3) substituents. These differences may modulate binding affinity in biological targets . 4-Hydroxyphenyl (4) and 4-propoxyphenyl (6) substituents introduce hydrogen-bond donors or lipophilic chains, respectively .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolidine core with various substituents:
- Fluorophenyl group : Enhances lipophilicity and potentially improves bioavailability.
- Hydroxy group : May contribute to hydrogen bonding and solubility.
- Benzenesulfonyl group : Known for its role in enhancing biological activity through various mechanisms.
Molecular Formula
The molecular formula for this compound is .
Antimicrobial Activity
Recent studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Pyrrolidine Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 20 µM |
| Compound B | E. coli | 40 µM |
| 1-[(4-fluorophenyl)methyl]-3-hydroxy... | MRSA | 30 µM |
The proposed mechanism of action for the antimicrobial activity includes:
- Inhibition of cell wall synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity.
- Disruption of protein synthesis : Some derivatives inhibit ribosomal function, leading to bacteriostasis or bactericidal effects.
Case Studies
-
Case Study on Antibacterial Efficacy
A study conducted on a series of pyrrolidine derivatives revealed that the compound demonstrated a significant reduction in bacterial load in infected models. The efficacy was assessed using both in vitro and in vivo methodologies, showing promising results against resistant strains. -
Toxicological Assessment
Toxicity studies indicated that the compound exhibits a favorable safety profile at therapeutic doses. Further research is required to ascertain long-term effects and potential side effects.
Potential Therapeutic Uses
Given its biological activity, this compound may have potential applications in:
- Antibiotic development : As antibiotic resistance becomes a growing concern, compounds with unique mechanisms of action are critical.
- Anti-inflammatory agents : Some studies suggest that similar structures can modulate inflammatory pathways.
Future Research Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity can lead to more potent derivatives.
- Clinical Trials : Initiating clinical trials to evaluate the efficacy and safety in humans will be crucial for therapeutic approval.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
